molecular formula C6H6F2N2O B063351 1-(2,4-Difluoropyrimidin-5-yl)ethanol CAS No. 161123-97-3

1-(2,4-Difluoropyrimidin-5-yl)ethanol

Cat. No.: B063351
CAS No.: 161123-97-3
M. Wt: 160.12 g/mol
InChI Key: NGPMSEQHVHBMHG-UHFFFAOYSA-N
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Description

1-(2,4-Difluoropyrimidin-5-yl)ethanol is a fluorinated pyrimidine derivative characterized by a pyrimidine ring substituted with fluorine atoms at the 2- and 4-positions and an ethanol group at the 5-position. The ethanol moiety provides hydrogen-bonding capabilities, which may influence solubility and interactions with enzymes or receptors.

Properties

CAS No.

161123-97-3

Molecular Formula

C6H6F2N2O

Molecular Weight

160.12 g/mol

IUPAC Name

1-(2,4-difluoropyrimidin-5-yl)ethanol

InChI

InChI=1S/C6H6F2N2O/c1-3(11)4-2-9-6(8)10-5(4)7/h2-3,11H,1H3

InChI Key

NGPMSEQHVHBMHG-UHFFFAOYSA-N

SMILES

CC(C1=CN=C(N=C1F)F)O

Canonical SMILES

CC(C1=CN=C(N=C1F)F)O

Synonyms

5-Pyrimidinemethanol,2,4-difluoro-alpha-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 1-(2,4-Difluoropyrimidin-5-yl)ethanol with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects on the Pyrimidine Ring
Compound Name Substituents on Pyrimidine Functional Groups Molecular Weight Key Properties/Activities References
This compound 2-F, 4-F, 5-ethanol Ethanol 190.16* Enhanced solubility, H-bond donor [10]
1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone 2-aryl amino, 4-methyl, 5-ethanone Ethanone, aryl amino 263.25 Anticancer potential (inferred) [10]
2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid 2-aryl amino, 4-methyl, 5-carboxyl Carboxylic acid 265.22 Improved binding via carboxylate [10]
(E)-5-(5-Styryl-1,3,4-oxadiazol-2-yl)-4-chloro-2-R1-benzenesulfonamide 4-Cl, 5-oxadiazole-styryl Sulfonamide, styryl Variable Anticancer activity (IC50: 0.5–5 µM) [1]

Key Observations :

  • Ethanol vs.

Key Observations :

  • 2,4-Difluoro vs. Mono-Fluoro: The dual fluorine substitution in the target compound may provide superior electronic modulation compared to mono-fluoro derivatives, as seen in kinase inhibitors where fluorine placement correlates with potency .
  • Trifluoromethyl Groups : Compounds with CF3 (e.g., ) exhibit higher lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility compared to the target compound .
Functional Group Impact on Reactivity and Solubility
Compound Name Functional Group Reactivity/Solubility Pharmacological Implications References
This compound Ethanol Moderate solubility, H-bond donor Suitable for oral bioavailability [10]
1-[4-(4-Fluorophenyl)-2-sulfanylidene-...]ethanone Thione (C=S) Redox-active, metal-binding Potential antimicrobial activity [8], [9]
(E)-5-(2-Arylvinyl)pyrimidines Styryl-oxadiazole π-Conjugated, planar DNA intercalation (anticancer) [1]

Key Observations :

  • Ethanol vs.
  • Sulfonamide Derivatives: highlights sulfonamide-containing pyrimidines with anticancer activity, suggesting that substituting ethanol with sulfonamide could alter target specificity .

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